N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide
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Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves one-pot reactions under mild conditions, leading to a diversity of products with different rings like thiophene, thiazole, and pyrazole . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide includes condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate . These methods could potentially be adapted for the synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using X-ray crystallography and compared with computational methods like density functional theory (DFT). For example, the crystal structure of a related compound was determined, and the bond lengths and angles were compared with DFT calculations . Such analyses are crucial for understanding the conformation and electronic properties of the molecules, which can influence their reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by the presence of functional groups and the overall molecular structure. The papers describe various reactions, including cyclization and condensation, which are key to the synthesis of diverse heterocyclic compounds . The presence of cyano and methoxy groups in the compounds provides reactive sites for further transformations, which could be relevant for the synthesis and reactivity of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are determined by their molecular structure. For instance, the presence of substituents on the benzamide ring affects the modes of supramolecular aggregation and the overall solid-state structure of the compounds . These properties are important for the development of pharmaceuticals, as they affect the compound's bioavailability and pharmacokinetics.
Case Studies and Biological Activities
Several of the related compounds have been evaluated for their antitumor and anti-inflammatory activities. For example, some synthesized heterocyclic derivatives showed high inhibitory effects against various human cancer cell lines . Another compound exhibited marked inhibition against different human cancer cell lines, displaying promising anticancer activity . These studies suggest that related compounds, including potentially N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide, could be valuable in the development of new anticancer agents.
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research on compounds with similar structures involves studying their molecular structures, intermolecular interactions, and the effects of these interactions on molecular geometry. For example, studies on related compounds like N-3-hydroxyphenyl-4-methoxybenzamide have utilized single-crystal X-ray diffraction and DFT calculations to understand the influence of dimerization and crystal packing on molecular geometry. These studies are crucial for designing molecules with desired physical and chemical properties (Karabulut et al., 2014).
Synthetic Methodology and Catalysis
The development of synthetic methodologies involving related compounds often focuses on improving the efficiency and selectivity of chemical reactions. Research in this area includes the Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, showcasing advanced techniques in C-H activation and the formation of complex molecules (Xu et al., 2018).
Pharmaceutical Applications
The structural motifs found in similar compounds are explored for potential pharmaceutical applications, including the synthesis and characterization of potent inhibitors targeting bacterial cell division proteins or viral enzymes. Such studies lead to the identification of new drug candidates with improved pharmaceutical properties (Haydon et al., 2010).
Photophysical Properties
Research into the photophysical properties of structurally related compounds, such as the study of photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, provides insights into the design of materials for optical applications. This includes understanding how substituents and molecular geometry affect the electronic properties and behavior of molecules under light excitation (Yang et al., 2004).
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9-10(2)20-15(13(9)8-16)17-14(18)11-5-4-6-12(7-11)19-3/h4-7H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDALPPYZEXEHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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